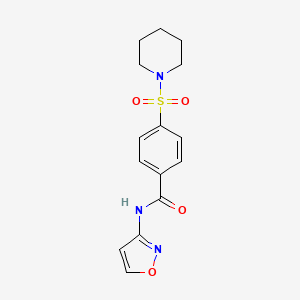

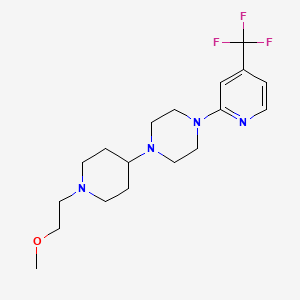

![molecular formula C17H15FN4O2S B2584760 4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide CAS No. 1396676-23-5](/img/structure/B2584760.png)

4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide” belongs to the class of organic compounds known as diarylthioethers . Thiazoles, which are part of this compound, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of such compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

Thiazole, a component of this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The thiazole ring in the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antimicrobial Properties

Research highlights the synthesis and evaluation of benzothiazole derivatives, including compounds structurally related to 4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide, for their antimicrobial properties. A study by Anuse et al. (2019) delves into the design, synthesis, and antimicrobial efficacy of substituted 2-aminobenzothiazoles derivatives. These compounds were synthesized and evaluated against various microbial strains, showing promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, highlighting their potential as antimicrobial agents (Anuse et al., 2019).

Anticancer Activity

The antitumor potential of fluorinated benzothiazole derivatives, including structures akin to the compound of interest, has been explored in the literature. Hutchinson et al. (2001) reported the synthesis and in vitro biological evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, revealing potent cytotoxicity against certain human breast cancer cell lines, demonstrating their potential as anticancer agents. This research underscores the importance of structural modifications, like fluorination, in enhancing the antitumor efficacy of benzothiazole derivatives (Hutchinson et al., 2001).

Solid-Phase Synthesis Applications

Lee et al. (1999) described the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones, demonstrating an innovative approach to the construction of complex molecules. This method involves aromatic substitution and provides insights into the synthetic versatility of related compounds, including the capability for selective functionalization, which is crucial for the development of novel therapeutics (Lee et al., 1999).

Antiparasitic Activity

The exploration of benzothiazole derivatives for antiparasitic activity was conducted by Rogers et al. (1964), who synthesized and evaluated the efficacy of various 2-substituted PABAs against coccidiosis. This study highlights the potential of benzothiazole derivatives in developing new antiparasitic treatments, showcasing the compound's versatility beyond its antimicrobial and anticancer applications (Rogers et al., 1964).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple pathways .

Result of Action

The diverse biological activities of thiazole derivatives suggest that this compound could have multiple effects at the molecular and cellular levels .

Future Directions

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin . Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

properties

IUPAC Name |

4-[[2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2S/c1-22(17-21-15-12(18)3-2-4-13(15)25-17)9-14(23)20-11-7-5-10(6-8-11)16(19)24/h2-8H,9H2,1H3,(H2,19,24)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOHWQREOCGEEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

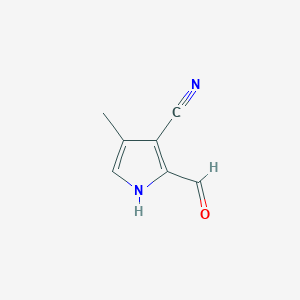

![6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2584679.png)

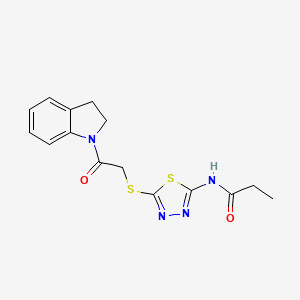

![8,8-dimethyl-5-(5-methylthiophen-2-yl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584680.png)

![N-(3,4-dimethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2584682.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2584684.png)

![1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2584690.png)

![Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2584698.png)

![5-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2584700.png)